molecular formula C15H12Cl2N2 B043158 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile CAS No. 61437-85-2

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

Cat. No.: B043158
CAS No.: 61437-85-2
M. Wt: 291.2 g/mol
InChI Key: SCNVPMWFNDBBQS-UHFFFAOYSA-N
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Description

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile is an organic compound characterized by the presence of both amino and chloro functional groups on a phenyl ring, as well as a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-chloro-2-methylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Halogenation: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride.

    Nitrile Formation: Finally, the acetonitrile group is introduced through a reaction with a suitable nitrile precursor, such as acetonitrile, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, its amino and chloro groups may interact with enzymes or receptors, leading to modulation of biological processes. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile
  • 2-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)acetonitrile
  • 2-(4-Amino-2-chloro-5-methylphenyl)-2-phenylacetonitrile

Uniqueness

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both amino and chloro groups on the phenyl ring, along with the nitrile group, allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2/c1-9-6-12(14(17)7-15(9)19)13(8-18)10-2-4-11(16)5-3-10/h2-7,13H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNVPMWFNDBBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)C(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61437-85-2
Record name 4-Amino-2-chloro-α-(4-chlorophenyl)-5-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61437-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061437852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 40 parts of 4-chloro-α-[2-chloro-4-(hydroxyimino)-5-methyl-2,5-cyclohexadien-1-ylidene]benzeneacetonitrile, 50 parts of iron-powder, 1500 parts of ammonium chloride solution 0.78N and 270 parts of methylbenzene is stirred and refluxed overnight. The reaction mixture is filtered over hyflo and the filter-cake is washed with 4-methyl-2-pentanone. The filtrate is dried, filtered and evaporated. The solid residue is crystallized from methylbenzene. The product is filtered off and recrystallized from methylbenzene, yielding 4-amino-2-chloro-α-(4-chlorophenyl)-5-methylbenzeneacetonitrile; mp. 152.6° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

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